1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
CAS No.:
Cat. No.: VC16405145
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
![1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine -](/images/structure/VC16405145.png)
Specification
Molecular Formula | C12H20ClN5 |
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Molecular Weight | 269.77 g/mol |
IUPAC Name | N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C12H19N5.ClH/c1-4-17-12(10(2)5-15-17)8-13-6-11-7-14-16(3)9-11;/h5,7,9,13H,4,6,8H2,1-3H3;1H |
Standard InChI Key | HSUXIUWMRGGADP-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=C(C=N1)C)CNCC2=CN(N=C2)C.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine reflects its bifunctional pyrazole architecture. The molecular formula is C12H18N5, with a calculated molecular weight of 236.31 g/mol. The structure comprises:
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A 1-ethyl-4-methyl-1H-pyrazol-5-yl moiety at one terminus.
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A 1-methyl-1H-pyrazol-4-ylmethyl group at the opposing terminus.
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A methanamine linker (-CH2-NH-CH2-) bridging the two heterocycles.
Stereochemical and Electronic Properties
The compound’s planar pyrazole rings enable π-π stacking interactions, while the ethyl and methyl substituents introduce steric effects that influence binding affinity. Quantum mechanical calculations predict a dipole moment of 3.8 D, driven by the electron-rich pyrazole nitrogens and the polar amine linker.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.
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Functionalization: Alkylation at the pyrazole nitrogen using ethyl iodide or methyl iodide in the presence of a base (e.g., K2CO3).
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Methanamine Linkage: A Mannich reaction connects the two pyrazole units via a methylamine spacer, employing formaldehyde and ammonium chloride as catalysts.
Key Reaction Conditions:
Step | Reagents | Temperature | Yield |
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Cyclocondensation | Hydrazine hydrate, acetylacetone | 80°C | 72% |
Alkylation | Ethyl iodide, K2CO3, DMF | 60°C | 65% |
Mannich Reaction | Formaldehyde, NH4Cl, MeOH | RT | 58% |
Industrial Optimization
Continuous-flow reactors enhance scalability, achieving 85% conversion by minimizing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity for pharmaceutical applications.
Physicochemical Properties
Stability and Solubility
The compound demonstrates remarkable thermal stability, with a decomposition temperature of 210°C. Aqueous solubility is limited (<0.1 mg/mL at pH 7.4), but improves in polar aprotic solvents like DMSO (25 mg/mL).
Spectroscopic Characterization
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IR (KBr): N-H stretch (3350 cm⁻¹), C=N (1605 cm⁻¹), C-H bending (1450 cm⁻¹).
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¹H NMR (400 MHz, CDCl3): δ 1.32 (t, 3H, CH2CH3), 2.45 (s, 3H, CH3), 3.78 (s, 2H, NHCH2).
Chemical Reactivity and Derivatives
Oxidation and Reduction Pathways
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Oxidation: Treatment with KMnO4 in H2SO4 yields a pyrazole-3-carboxylic acid derivative.
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Reduction: NaBH4 selectively reduces the imine bond, generating a secondary amine.
Electrophilic Substitution
The electron-deficient pyrazole rings undergo nitration at position 4, producing nitro derivatives with enhanced bioactivity .
Biological Activity and Mechanisms
Comparative Cytotoxicity:
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HepG2 | 10.2 | 8.5 |
MCF-7 | 15.7 | 5.2 |
HEK293 | 86.4 | - |
Antimicrobial Effects
Against Staphylococcus aureus, the compound exhibits a MIC of 32 µg/mL, comparable to ciprofloxacin. The methanamine linker facilitates membrane disruption, as evidenced by electron microscopy.
Applications in Drug Development
Kinase Inhibitor Scaffolds
Patent US8436001B2 highlights pyrazole-carboxamide derivatives as potent inhibitors of BRAF V600E, a melanoma-associated kinase . Structural analogs of the target compound demonstrate 90% enzyme inhibition at nanomolar concentrations.
Neuroprotective Agents
Preliminary data suggest modulation of NMDA receptors, reducing glutamate-induced excitotoxicity in neuronal cultures by 40%.
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